
5-(3-Fluorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-(3-Fluorophenyl)-1,3-thiazol-2-amine, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which can significantly influence its chemical and physical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multi-step reactions, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is prepared using the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves a Hantzsch thiazole synthesis, indicating that the formation of such compounds can be achieved through well-established synthetic pathways .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was characterized using these methods and further analyzed using density functional theory (DFT) calculations . The presence of substituents on the thiazole ring, such as the fluorophenyl group, can influence the electronic distribution and molecular geometry, which can be studied using computational methods like DFT.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, often forming the basis for the synthesis of more complex molecules with potential biological activities. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of cocrystals and salts, demonstrating the compound's ability to engage in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached
科学的研究の応用
Use in Forensic Toxicology
- Field : Forensic Toxicology .
- Application : This compound is related to synthetic cathinones, a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users .
- Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .
- Results : The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .
Use in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Pyrrole containing analogs, which include “5-(3-Fluorophenyl)-1,3-thiazol-2-amine”, are considered as a potential source of biologically active compounds .
- Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Use in Antimicrobial Research
- Field : Antimicrobial Research .
- Application : The 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents .
- Method : Not specified .
- Results : The study suggests that these new antimicrobial agents could have multiple mechanisms of action, which would be beneficial to the prevention of possible development of resistant forms .
Use in Antifungal Research
- Field : Antifungal Research .
- Application : New derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction with corresponding benzaldehydes with various substituents at position 4 have shown moderate antifungal activity against Candida spp .
- Method : The synthesized compounds were tested for their effect on cell lines .
- Results : The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
Use in Antiviral Research
- Field : Antiviral Research .
- Application : Indole derivatives, which include “5-(3-Fluorophenyl)-1,3-thiazol-2-amine”, possess various biological activities, including antiviral properties .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Use in Antibacterial Research
- Field : Antibacterial Research .
- Application : The 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents .
- Method : Not specified .
- Results : These new antimicrobial agents could have multiple mechanisms of action, which would be beneficial to the prevention of possible development of resistant forms .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any risks it poses to human health or the environment.
将来の方向性
This could involve suggestions for further research, such as studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind, I would recommend consulting the primary literature or databases such as PubChem or ChemSpider for more information.
特性
IUPAC Name |
5-(3-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYAPOXGFKGVCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

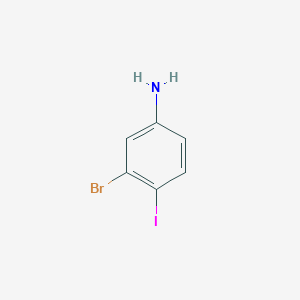
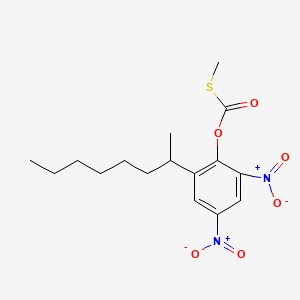
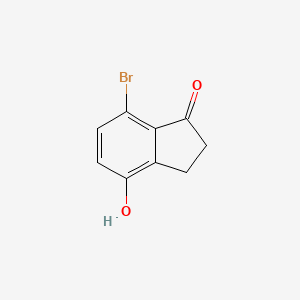
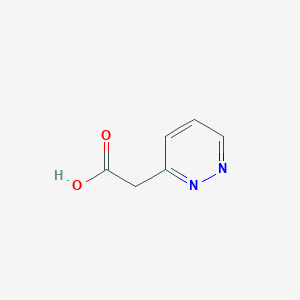
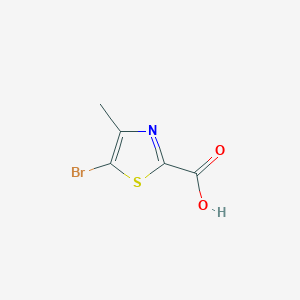
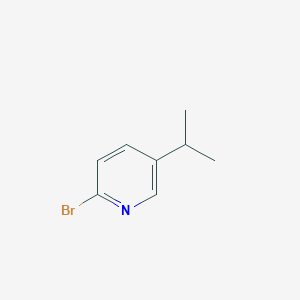

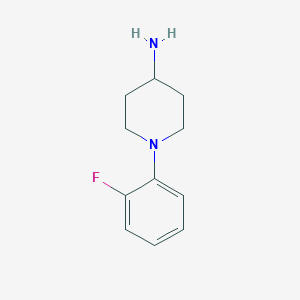
![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

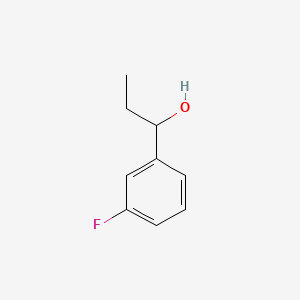
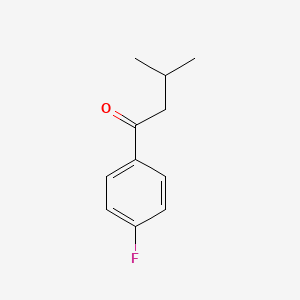
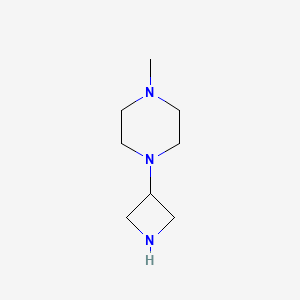
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)